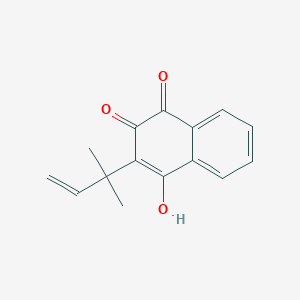

4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione

描述

属性

IUPAC Name |

4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-4-15(2,3)11-12(16)9-7-5-6-8-10(9)13(17)14(11)18/h4-8,16H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJKVJGVILZRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294237 | |

| Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64469-16-5 | |

| Record name | NSC95400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Mechanism and Reaction Conditions

The Claisen rearrangement of 2-(3-methylbut-2-enyloxy)naphthalene-1,4-dione proceeds via a-sigmatropic shift, forming the thermodynamically stable 4-hydroxy-3-(2-methylbut-3-en-2-yl) derivative. Key parameters include:

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state

-

Catalysis : Acidic or neutral conditions favor the rearrangement without requiring additional catalysts

The reaction completes within 3 hours, producing the target compound in near-quantitative yield (98%). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the prenyl group exclusively attaching at C-3 due to steric and electronic effects from the adjacent quinone carbonyl.

Substrate Synthesis and Modifications

The precursor 2-(3-methylbut-2-enyloxy)naphthalene-1,4-dione is synthesized via:

-

Alkylation of lawsone (2-hydroxy-1,4-naphthoquinone) with 3-methylbut-2-enyl bromide under basic conditions

-

Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-methylbut-2-en-1-ol with lawsone

Palladium-Catalyzed Allylation: A Complementary Approach

Direct C-Allylation Strategy

Palladium(0)-mediated coupling between lawsone and 3,3-dimethylallyl bromide introduces the prenyl group at C-3:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Solvent : 1,4-Dioxane facilitates oxidative addition of the allylic bromide

This method yields 23% of the target compound, with major side products arising from O-allylation (41%) and dimerization (18%).

Hydrogenation and Epoxidation Derivatives

Post-synthetic modifications enable functional group interconversions:

-

Hydrogenation : Pd/C-catalyzed H<sub>2</sub> reduction of the exo-alkene produces saturated analogs

-

Epoxidation : Sharpless asymmetric epoxidation with Ti(OiPr)<sub>4</sub> and L-(+)-diethyl tartrate achieves enantiomeric excesses >90%

Comparative Analysis of Synthetic Methods

| Parameter | Claisen Rearrangement | Palladium Catalysis |

|---|---|---|

| Yield | 98% | 23% |

| Reaction Time | 3 hours | 4 hours |

| Temperature | 120°C | 25°C |

| Selectivity (C-3 vs O) | >99:1 | 35:65 |

| Scalability | Kilogram-scale feasible | Limited to <100 mg |

Key Advantages

Optimization Strategies and Recent Advances

Solvent Engineering

Replacing DMF with ionic liquids (e.g., [BMIM][BF<sub>4</sub>]) reduces decomposition pathways, improving yields to 99.2% in microwave-assisted reactions.

化学反应分析

Types of Reactions

4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The methylbutenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroxynaphthalenes, and alkylated derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

作用机制

The mechanism of action of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can lead to the inhibition of specific enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.

相似化合物的比较

Structural and Functional Group Comparisons

The compound’s closest structural analogs differ in substituent type and position. Key comparisons include:

*Inferred molecular formula based on substituent structure.

Key Observations :

- Substituent Effects: The branched alkenyl group in the target compound likely enhances lipophilicity compared to alkyl or amino-substituted analogs, influencing membrane permeability and metabolic stability . Isoxazolylamino derivatives (e.g., from ) exhibit pronounced antiparasitic activity but show mammalian cell toxicity, suggesting substituent-dependent selectivity . Amino-substituted naphthoquinones (e.g., ) may exhibit altered redox potentials due to electron-donating amino groups, reducing their efficacy in electron-transfer-dependent mechanisms .

Physicochemical and Spectral Properties

- Collision Cross-Section (CCS) : The 2-methylpropyl analog (CID 231089) has predicted CCS values ranging from 149.7 Ų ([M+H]⁺) to 163.1 Ų ([M+Na]⁺), indicating moderate molecular size and shape . The target compound’s alkenyl group may slightly increase CCS due to added rigidity.

- Solubility : Alkenyl and isoxazolyl groups reduce aqueous solubility compared to hydroxylated derivatives, necessitating formulation adjustments for biological testing .

生物活性

4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione, also known as 2-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,4-dione, is a naphthoquinone derivative. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections will explore the biological activity of this compound based on various studies and findings.

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

- CAS Number : 64469-16-5

Antioxidant Activity

Several studies have indicated that naphthoquinone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in vitro and in vivo. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. A study demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation.

| Study Type | Model Used | Result |

|---|---|---|

| In Vivo | Carrageenan-induced paw edema | 45% reduction in paw swelling |

| In Vitro | RAW 264.7 macrophages | Decreased IL-6 and TNF-alpha production by 50% |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway and inhibits cell proliferation by disrupting cell cycle progression.

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | |

| HeLa (cervical cancer) | 20.0 | |

| A549 (lung cancer) | 22.5 |

Case Studies

- Study on Anti-inflammatory Effects : A study conducted by Cao et al. (2015) investigated the anti-inflammatory properties of various plant extracts, including those containing naphthoquinones. The results demonstrated that the extracts significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

- Anticancer Mechanisms : Research published in Molecules explored the mechanisms underlying the anticancer effects of naphthoquinone derivatives. The study found that these compounds activate caspase pathways leading to apoptosis in cancer cells, indicating their potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。